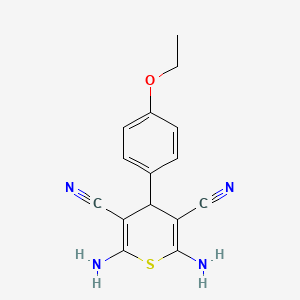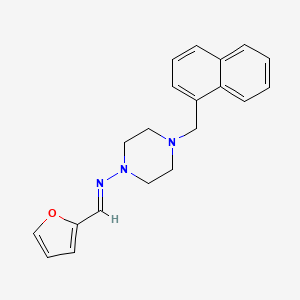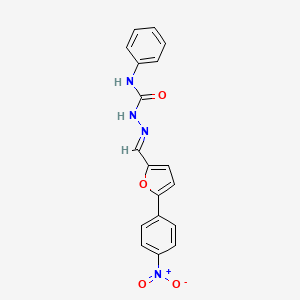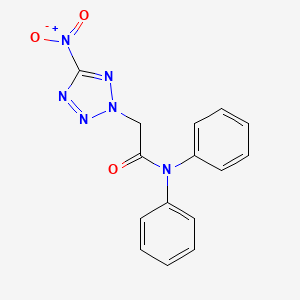
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide, also known as LCBT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. LCBT belongs to the class of hydrazones and is a derivative of benzohydrazide.
Wirkmechanismus
The mechanism of action of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in the development and progression of diseases. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have antioxidant properties by scavenging free radicals. It has also been shown to have antiplatelet and anticoagulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments include its synthetic availability, low cost, and potential therapeutic applications. However, there are also limitations to using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and potential side effects. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit various cellular pathways involved in disease development and has several biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have hypoglycemic effects in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-5-4-6-13(18)7-11/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYVFJCUBQKGN-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)



![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)